1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and an ethyl group
Preparation Methods
The synthesis of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural.
Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides.
Amidation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivative with an appropriate acyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the furan ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
ethyl 4-{[(E)-3-(2-furyl)-2-propenoyl]amino}benzoate: This compound also contains a furan ring and an ethyl group but differs in the presence of a benzoate moiety.
(E)-3-(2-furyl)-N-(4’-{[(E)-3-(2-furyl)-2-propenoyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)-2-propenamide: This compound has a similar furan and propenoyl structure but includes a biphenyl group.
The uniqueness of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-ethyl-4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-2-17-8-10(12(16-17)13(14)19)15-11(18)6-5-9-4-3-7-20-9/h3-8H,2H2,1H3,(H2,14,19)(H,15,18)/b6-5+ |
InChI Key |
CDHZGISQHPEYJU-AATRIKPKSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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